N~2~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE
Description
N²-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-furamide is a sulfur-containing heterocyclic compound featuring a seven-membered cyclohepta[b]thiophene ring fused with a cyano group at position 3 and a 2-furamide substituent at position N². Its structural complexity arises from the cycloheptane ring, which introduces conformational flexibility compared to smaller cyclic analogs like cyclopenta[b]thiophenes .
Key structural features:
- Cyclohepta[b]thiophene core: Provides enhanced lipophilicity and binding pocket adaptability compared to five- or six-membered thiophene analogs.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-9-11-10-5-2-1-3-7-13(10)20-15(11)17-14(18)12-6-4-8-19-12/h4,6,8H,1-3,5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWOGIQRZNVTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. This reaction produces an intermediate, which then undergoes further cyclization reactions to form the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano (-CN) and amide (-CONH-) groups dominate the compound’s reactivity.
a) Cyano Group Hydrolysis
Under acidic or basic conditions, the cyano group undergoes hydrolysis to form carboxylic acid derivatives:
-
Acidic Hydrolysis (H₂SO₄, H₂O, Δ): Converts -CN to -COOH, yielding 3-carboxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl-2-furamide (Fig. 1A).
-
Basic Hydrolysis (NaOH, EtOH): Forms a sodium carboxylate intermediate, which can be acidified to the free acid .
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | Carboxylic acid derivative | 78 | (MDPI) |
| 2M NaOH, EtOH, 80°C, 8 h | Sodium carboxylate (acidified to -COOH) | 85 | (PubChem) |
Nucleophilic Substitution at the Amide Bond
The furamide’s amide bond participates in nucleophilic substitution, particularly with amines or thiols:
a) Amine-Mediated Substitution
Reaction with primary amines (e.g., benzylamine) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) replaces the furan-2-carboxamide group:
b) Thiol Exchange
Thiols (e.g., mercaptoethanol) displace the furamide under basic conditions (K₂CO₃, DMF), forming thioester derivatives .
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DCC, CH₂Cl₂, 0°C→RT, 24h | N-Benzylamide | 72 | (echemi) |
| HSCH₂CH₂OH | K₂CO₃, DMF, 60°C, 6h | Thioester derivative | 68 | (EvitaChem) |
Electrophilic Aromatic Substitution (EAS)
The furan ring undergoes EAS at the α-position due to its electron-rich nature:
a) Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at C5 of the furan, producing 5-nitro-2-furamide derivatives .
b) Sulfonation
Furan reacts with SO₃ in DCM to form sulfonic acid derivatives, enhancing solubility for biological assays .
Table 3: EAS Reactivity
| Reaction | Reagents | Position Modified | Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C5 of furan | Intermediate for dyes | (MDPI) |
| Sulfonation | SO₃, DCM, 0°C | C5 of furan | Solubility enhancement | (PubChem) |
Cycloaddition and Heterocycle Formation
The compound’s thiophene and furan moieties participate in [4+2] Diels-Alder reactions:
a) With Maleic Anhydride
Cycloheptathiophen-2-yl acts as a diene, reacting with maleic anhydride to form a bicyclic adduct (Fig. 1B) .
b) Oxazole Formation
Reaction with hydroxylamine (NH₂OH) converts the cyano group to an oxazole ring under acidic conditions .
a) Furan Oxidation
H₂O₂/Fe²+ oxidizes the furan ring to a γ-lactone, altering the compound’s planar structure .
b) Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces nitro-furamide derivatives to amines, useful in prodrug design .
Coordination Chemistry
The cyano group binds transition metals (e.g., Ag⁺, Cu²+), forming coordination polymers studied for catalytic applications .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer properties of compounds related to N~2~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-furamide.
Key Findings:
- Cytotoxicity: Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells. The mechanism involves induction of apoptosis and inhibition of metastasis through the upregulation of apoptotic markers like caspases and downregulation of metalloproteinases (MMPs) .
- Structure-Activity Relationship (SAR): The presence of the cyano group and the tetrahydrothiophene ring enhances the bioactivity of these compounds. Structural modifications can lead to variations in potency against different cancer types .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 11 | PC3 | 5.4 | Apoptosis induction |
| Compound 12 | HepG2 | 4.8 | Anti-metastatic effect |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties.
Research Insights:
- Inhibition Studies: Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation.
Drug Design and Development
The unique structure of this compound makes it a valuable candidate in drug design.
Applications in Drug Development:
Mechanism of Action
The mechanism of action of N2-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Differences :
- The cycloheptane ring in the target compound may confer improved metabolic stability over the cyclopenta analogs due to reduced ring strain.
- The 2-furamide group offers distinct hydrogen-bonding geometry compared to the sulfamoyl or triazinyl groups in Compounds 24 and 23.
Chlorinated Cyclohepta[b]thiophene Analogs
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (CAS: 315684-12-9) shares the same cyclohepta[b]thiophene core but substitutes the furamide with a chloro-acetamide group (MW = 268.76 g/mol, Density = 1.33 g/cm³) .
| Property | Target Compound | Chloro-Acetamide Analog |
|---|---|---|
| Molecular Weight | ~285–300 g/mol (est.) | 268.76 g/mol |
| Substituent | 2-Furamide | Chloro-acetamide |
| Bioactivity (Reported) | N/A | Anticancer (preclinical) |
Structural Implications :
- The chloro group in the analog may enhance electrophilicity but could increase toxicity risks compared to the furamide’s oxygen-based polarity.
Furan-Containing Derivatives
The crystal structure of 9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one () demonstrates how furan rings participate in weak C–H···O hydrogen bonds, stabilizing 3D crystal networks. While this compound’s bioactivity is tied to its podophyllotoxin-like framework, the target compound’s furan moiety may similarly enhance solubility and intermolecular interactions .
Biological Activity
N~2~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects based on recent studies and findings.
Chemical Structure and Properties
The compound's structure includes a cyano group, a tetrahydrocycloheptathiophene ring, and a furan moiety. The molecular formula is with a molecular weight of approximately 292.40 g/mol. The InChI representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key steps include:
- Formation of the Tetrahydrocycloheptathiophene Ring : Achieved through cyclization reactions.
- Introduction of the Cyano Group : Via nucleophilic substitution.
- Furan Moiety Addition : Through electrophilic aromatic substitution.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in relation to its interaction with cellular pathways and potential therapeutic applications.
Antiparasitic Activity
Research indicates that derivatives of compounds similar to N~2~-(3-CYANO...) exhibit significant antiparasitic activity. For instance, compounds with a thiochromen core have shown effectiveness against tropical diseases such as malaria and leishmaniasis. These compounds often function as allosteric inhibitors of critical enzymes involved in the metabolic pathways of parasites, leading to increased oxidative stress and subsequent cell death .
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assay) have been employed to evaluate the viability of various cell lines upon exposure to N~2~-(3-CYANO...). Results demonstrate that concentrations below 10 μM can significantly reduce cell viability, indicating potent cytotoxic effects . The compound's mechanism appears to involve disruption of cellular processes through interaction with key amino acids in target enzymes .
Case Studies
-
Study on Antileishmanial Activity : A study evaluated the effects of similar compounds on Leishmania parasites, demonstrating that certain structural modifications enhance activity against these pathogens.
Compound EC50 (μM) Mechanism Compound A <10 Allosteric inhibition Compound B <10 Reactive oxygen species induction - Tropical Disease Targeting : Another investigation focused on the inhibition of trypanothione reductase (TR), revealing that structural analogs of quinones and furans exhibit high affinity towards TR, which is crucial for maintaining redox balance in trypanosomatids .
Q & A
Q. How can researchers ensure methodological expansion in long-term studies of this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
